2-Hydroxy-6-methoxyquinoline-3-carboxylic acid
Description
2-Hydroxy-6-methoxyquinoline-3-carboxylic acid is a quinoline derivative characterized by a hydroxyl group at position 2, a methoxy group at position 6, and a carboxylic acid moiety at position 2. The specific substitution pattern of this compound suggests unique electronic and steric properties that may influence its solubility, acidity, and biological interactions.
Properties
IUPAC Name |
6-methoxy-2-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-16-7-2-3-9-6(4-7)5-8(11(14)15)10(13)12-9/h2-5H,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSQHYZKZYCWPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360667 | |
| Record name | 2-hydroxy-6-methoxyquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24822915 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
154386-35-3 | |
| Record name | 2-hydroxy-6-methoxyquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 154386-35-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism
-
Condensation : 4-Methoxyisatin reacts with phenylacetic acid in the presence of sodium acetate, forming an intermediate Schiff base.
-
Cyclization : Base-mediated cyclization generates the quinoline core, with the carboxylic acid group introduced at position 3.
-
Demethylation : Selective demethylation using hydrobromic acid yields the 2-hydroxy group.
Optimization
-
Continuous Flow Reactors : Implementing flow chemistry improves yield (75–85%) by enhancing temperature control and reducing side reactions.
-
Catalyst Screening : Sodium acetate outperforms potassium carbonate in minimizing decarboxylation by-products.
Table 1: Pfitzinger Reaction Parameters
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 80–90°C | 82 | 98 |
| Reaction Time | 6–8 h | 78 | 97 |
| Base (Equiv.) | NaOAc (1.5) | 85 | 99 |
Doebner Variation for 3-Carboxyquinolines
A modified Doebner reaction enables direct incorporation of the carboxylic acid group at position 3. This one-pot synthesis involves 6-methoxy-2-aminophenol , pyruvic acid , and benzaldehyde derivatives .
Procedure
-
Condensation : Benzaldehyde and pyruvic acid undergo aldol condensation in ethanol, forming an α,β-unsaturated ketone.
-
Cyclization : 6-Methoxy-2-aminophenol reacts with the ketone intermediate, facilitated by refluxing at 80°C for 12 h.
-
Acidification : Hydrochloric acid precipitates the product, which is recrystallized from ethanol.
Challenges and Solutions
-
By-product Formation : Excess pyruvic acid leads to dimerization. Limiting pyruvic acid to 1.2 equiv. reduces impurities.
-
Solvent Effects : Ethanol enhances solubility of intermediates, whereas DMF accelerates side reactions.
Table 2: Doebner Reaction Performance
| Benzaldehyde Derivative | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| 4-Nitrobenzaldehyde | 68 | 95 | 10 |
| 4-Methoxybenzaldehyde | 72 | 97 | 12 |
| Unsubstituted | 65 | 93 | 14 |
Oxidation of Halogenomethyl Precursors
This method oxidizes 2-hydroxy-6-methoxy-3-(halogenomethyl)quinoline to the corresponding carboxylic acid using alkaline hydrogen peroxide.
Key Steps
Critical Parameters
-
Mole Ratios : A 1:15–1:20 ratio of substrate to H₂O₂ maximizes conversion while minimizing overoxidation.
-
Temperature Control : Maintaining 60°C prevents hydrolysis of the methoxy group.
Table 3: Oxidation Reaction Efficiency
| Substrate | H₂O₂ (Equiv.) | NaOH (Equiv.) | Yield (%) |
|---|---|---|---|
| 3-Bromomethyl | 15 | 10 | 78 |
| 3-Chloromethyl | 18 | 12 | 72 |
Comparative Analysis of Synthetic Routes
Table 4: Method Comparison
| Method | Advantages | Limitations | Scale-Up Feasibility |
|---|---|---|---|
| Pfitzinger | High purity (98–99%) | Multi-step, costly precursors | Moderate |
| Doebner | One-pot synthesis | Moderate yields (65–72%) | High |
| Oxidation | Scalable, minimal by-products | Requires halogenated precursors | High |
Industrial-Scale Considerations
Process Intensification
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of HMQCA and its derivatives as anticancer agents. A series of 6-methoxy-2-arylquinoline analogues, including HMQCA, were synthesized and evaluated for their cytotoxic effects against multidrug-resistant gastric carcinoma cell lines. Compounds derived from HMQCA exhibited low to moderate toxicity but showed significant P-glycoprotein (P-gp) inhibition activity, which is crucial for overcoming drug resistance in cancer therapy .
Table 1: Cytotoxic Activity of HMQCA Derivatives
| Compound | Cell Line | IC50 (μM) | P-gp Inhibition |
|---|---|---|---|
| 5a | EPG85-257RDB | 10 | Yes |
| 5b | EPG85-257P | 8 | Yes |
Antimicrobial Properties
HMQCA has demonstrated antimicrobial properties, making it a candidate for developing new antibiotics. Its structural features enable it to interact with bacterial enzymes, inhibiting their function. Research indicates that HMQCA derivatives can effectively combat resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli .
Biochemical Applications
Buffering Agent
In biochemical experiments, HMQCA serves as an organic buffer due to its pKa values, allowing researchers to maintain stable pH conditions during enzyme assays and other biological reactions . This application is crucial for ensuring the reliability of experimental results.
Dye Applications
Derivatives of HMQCA are explored for their potential as dyes in various applications. The compound's ability to form colored complexes with metal ions makes it suitable for use in textiles and biological staining . The synthesis of quinophthalone derivatives from HMQCA has been noted for their vibrant colors and stability.
Case Study 1: Anticancer Research
A study focused on the synthesis of HMQCA derivatives revealed that compounds with specific substitutions exhibited enhanced P-gp inhibition compared to standard drugs like verapamil. The structure-activity relationship (SAR) analysis indicated that hydroxyl groups at certain positions are critical for biological activity .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of HMQCA against various pathogens. Results indicated that specific derivatives showed significant inhibition zones in agar diffusion tests, suggesting their potential as lead compounds in antibiotic development .
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s quinoline core allows it to intercalate with DNA, disrupting replication and transcription processes . Additionally, its hydroxy and methoxy groups facilitate hydrogen bonding and van der Waals interactions with target proteins and nucleic acids .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Positional Isomerism : The hydroxyl group’s position (2 vs. 4) significantly impacts hydrogen-bonding capacity and molecular interactions. For example, the 2-hydroxy derivative may exhibit stronger intramolecular H-bonding with the adjacent carboxylic acid group compared to the 4-hydroxy isomer .
- Steric Effects : Bulky substituents, such as the 2-(2-methoxyphenyl) group in compound 6a (), limit conformational flexibility but may enhance receptor binding specificity .
Key Observations:
- Toxicity Trends: Methoxy and hydroxyl substituents generally increase solubility but may enhance reactivity or toxicity. For instance, 2-methyl-6-quinolinecarboxylic acid exhibits acute oral toxicity (Category 4) and skin corrosion , whereas chloro-substituted analogues (e.g., ) show fewer reported hazards.
Biological Activity
2-Hydroxy-6-methoxyquinoline-3-carboxylic acid (also known as 2-HMQCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 2-HMQCA is characterized by the presence of a quinoline core, which is modified by hydroxyl (-OH), methoxy (-OCH₃), and carboxylic acid (-COOH) functional groups. This unique combination of substituents contributes to its reactivity and interaction with biological targets.
- Molecular Formula : C₁₁H₉N₁O₄
- Molecular Weight : 219.19 g/mol
- CAS Number : 154386-35-3
The biological activity of 2-HMQCA primarily arises from its ability to interact with various molecular targets:
- Enzyme Inhibition : 2-HMQCA has been shown to inhibit specific enzymes by binding to their active sites, thus blocking their catalytic functions. This mechanism is crucial for its potential applications in treating diseases where enzyme activity is dysregulated.
- DNA Intercalation : The compound can intercalate with DNA, disrupting replication and transcription processes. This property is particularly relevant in cancer research, where it may induce apoptosis in cancer cells.
Antimicrobial Properties
Research indicates that 2-HMQCA exhibits significant antimicrobial activity against various bacterial strains. Its effectiveness can be attributed to:
- Inhibition of Bacterial Enzymes : The compound disrupts critical enzymatic pathways in bacteria, leading to cell death.
- Membrane Disruption : It may also compromise the integrity of bacterial cell membranes, further enhancing its antimicrobial effects.
Anticancer Activity
Several studies have explored the anticancer potential of 2-HMQCA:
- Apoptosis Induction : In vitro studies have demonstrated that 2-HMQCA can trigger apoptosis in different cancer cell lines by modulating signaling pathways involved in cell survival and death .
- Synergistic Effects : When combined with conventional chemotherapeutics, such as cisplatin, 2-HMQCA has shown enhanced efficacy against resistant cancer cell lines, suggesting its potential as a co-treatment agent.
Comparative Analysis
To understand the uniqueness of 2-HMQCA, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Hydroxyquinoline | Lacks methoxy and carboxylic acid groups | Less versatile in chemical reactions |
| 6-Methoxyquinoline | Lacks hydroxy and carboxylic acid groups | Reduced potential for hydrogen bonding |
| Quinoline-3-carboxylic acid | Lacks hydroxy and methoxy groups | Limited interactions with biological targets |
The combination of functional groups in 2-HMQCA enhances its reactivity and biological activity compared to these related compounds.
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial properties of 2-HMQCA against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at low concentrations, supporting its use as a potential antimicrobial agent.
- Anticancer Research : In a series of experiments involving various cancer cell lines, 2-HMQCA was found to induce apoptosis effectively. The compound's mechanism involved the activation of caspase pathways, essential for programmed cell death .
- Enzyme Interaction Studies : Investigations into the enzyme-inhibitory action of 2-HMQCA revealed that it effectively binds to target enzymes involved in metabolic pathways, demonstrating potential applications in metabolic disorders .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-hydroxy-6-methoxyquinoline-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : The Pfitzinger reaction is a primary method, involving condensation of isatin derivatives (e.g., 4-methoxyisatin) with ketones like phenylacetic acid in an alkaline medium. Sodium acetate is critical for maintaining pH and facilitating cyclization. Alternative routes include acylation of 4,5-dimethoxy-methylanthranilate using methyl malonyl chloride, followed by base-catalyzed heterocyclization .
- Optimization : Yield improvements (70–85%) are achieved via continuous flow reactors and automated platforms, which enhance temperature control and reduce side reactions .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- HPLC/GC : Quantify purity (>95% via GC) using standardized protocols for quinoline derivatives.
- NMR/IR : Confirm functional groups (e.g., hydroxyl at C2, methoxy at C6, carboxylic acid at C3) via H/C NMR and carbonyl stretching vibrations (~1700 cm) .
- Melting Point : Compare observed values (e.g., 199–201°C) with literature to assess crystallinity .
Q. What are the stability considerations for long-term storage?
- Storage : Maintain in airtight containers under inert gas (N) at 2–8°C to prevent hydrolysis of the carboxylic acid group. Avoid moisture and UV exposure, which degrade the methoxy substituent .
- Handling : Use flame-retardant antistatic clothing and inspect gloves for integrity before use to prevent contamination .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
- Data Reconciliation :
- Assay Variability : Compare MIC values across studies using standardized bacterial strains (e.g., E. coli ATCC 25922) and adjust for solvent effects (DMSO vs. aqueous buffers).
- Structural Confounders : Verify if impurities (e.g., unreacted isatin) contribute to cytotoxicity via LC-MS profiling .
Q. What mechanistic insights explain the compound’s reactivity in substitution and oxidation reactions?
- Oxidation Pathways : The C2 hydroxyl group oxidizes to a quinone derivative using KMnO in acidic conditions. Reaction kinetics show pseudo-first-order dependence on oxidant concentration .
- Nucleophilic Substitution : Methoxy at C6 undergoes demethylation with BBr to yield 2,6-dihydroxyquinoline-3-carboxylic acid, confirmed by F NMR in fluorinated analogs .
Q. How does the compound’s electronic structure influence its fluorescence properties?
- Computational Analysis : DFT calculations (B3LYP/6-31G*) reveal intramolecular charge transfer (ICT) between the electron-rich methoxy group and electron-deficient carboxylic acid, with excitation wavelengths ~350 nm (λ = 420 nm). Solvatochromic shifts in polar solvents validate these findings .
Q. What strategies mitigate solubility challenges in aqueous biological assays?
- Derivatization : Convert the carboxylic acid to a sodium salt (pH > 7) or esterify with ethyl groups to enhance hydrophilicity. Solubility increases from <0.1 mg/mL (free acid) to >5 mg/mL (sodium salt) .
Comparative Studies
Q. How do structural analogs (e.g., 4-hydroxy-2-quinolinecarboxylic acid) differ in reactivity?
- Key Differences :
| Analog | Functional Groups | Reactivity |
|---|---|---|
| 2-Hydroxy-6-methoxy-3-CA | –OH (C2), –OCH (C6) | Higher oxidation susceptibility at C2 |
| 4-Hydroxy-2-quinoline-CA | –OH (C4), –COOH (C2) | Stabilized resonance at C4–OH . |
- Biological Impact : Methoxy substitution at C6 enhances membrane permeability compared to hydroxyl-only analogs .
Ethical and Safety Compliance
Q. What protocols ensure safe disposal of synthetic byproducts?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
